D-Dimannuronic acid sodium
Description
Context within Natural Oligosaccharides and Polysaccharide Components
D-Dimannuronic acid is an oligosaccharide, specifically a disaccharide, derived from the natural polysaccharide alginate. allinno.com Alginates are linear, unbranched anionic polysaccharides found abundantly in the cell walls and intercellular matrix of brown seaweeds (Phaeophyceae). nih.govnih.govmdpi.com They are also produced by some bacteria, such as Azotobacter vinelandii and Pseudomonas aeruginosa. nih.govnih.gov
The structure of alginate is that of a block copolymer, composed of two different monomer units: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.govnih.gov These monomers are linked by β(1,4)-glycosidic bonds and are arranged in blocks of varying composition: nih.govmdpi.combibliotekanauki.pl
Homopolymeric blocks of consecutive β-D-mannuronic acid residues (Poly-M blocks).
Homopolymeric blocks of consecutive α-L-guluronic acid residues (Poly-G blocks).
Heteropolymeric blocks of alternating M and G residues (MG blocks).
D-Dimannuronic acid represents the simplest repeating structural unit of the polymannuronic acid (Poly-M) blocks. nih.gov The enzymatic or chemical degradation of alginate yields a range of alginate oligosaccharides (AOSs), including D-Dimannuronic acid, which are subjects of intense research for their potential biological activities. nih.govresearchgate.net
| Property | D-Dimannuronic Acid | D-Dimannuronic Acid Disodium (B8443419) Salt |
|---|---|---|
| CAS Number | 34044-53-6 | 34044-53-6 |
| Molecular Formula | C12H18O13 | C12H16Na2O13 |
| Molecular Weight | 370.26 g/mol | 414.22 g/mol |
This table provides key chemical identification and property data for D-Dimannuronic acid and its more commonly used disodium salt form. The data is compiled from various chemical suppliers and databases. bibliotekanauki.plwiley-vch.demdpi.compharmacompass.com
Historical Perspective of Discovery and Early Characterization
The history of D-Dimannuronic acid is intrinsically linked to the discovery and study of its parent polymer, alginate.
1881: The British chemist E. C. C. Stanford first described and patented the extraction of a substance he named "algic acid" from brown algae. bibliotekanauki.plwiley-vch.de
1926-1932: Several independent research groups discovered that uronic acid was a primary component of alginic acid. wiley-vch.de Notably, Nelson and Cretcher, as well as Bird and Haas, identified D-mannuronic acid as the constituent uronic acid in the hydrolysate of alginate. wiley-vch.de For a time, it was believed to be the sole component.
Post-1955: Fischer and Dörfel identified L-guluronic acid as the second major component of alginate, fundamentally changing the understanding of its structure. nih.gov
Later Studies: Subsequent research involving fractional precipitation and partial acid hydrolysis revealed that alginate is not a random copolymer but is composed of the distinct Poly-M, Poly-G, and MG blocks. nih.govbibliotekanauki.pl This discovery was crucial for understanding the structure-function relationships of alginates and provided the context for studying specific oligomers like D-Dimannuronic acid, which could be isolated from the Poly-M blocks.
Overview of Contemporary Academic Research Trajectories
Modern research into D-Dimannuronic acid and its parent polymer, polymannuronic acid (PM), is focused on leveraging their specific structures for biomedical and biotechnological applications.
One major area of research involves the enzymatic degradation of alginate using enzymes called alginate lyases to produce well-defined alginate oligosaccharides (AOSs), including D-Dimannuronic acid. nih.govmdpi.com These enzymes can be specific for Poly-M or Poly-G blocks, allowing for the targeted production of specific oligosaccharides. mdpi.com The resulting AOSs are studied for a range of bioactivities, as they are more soluble and have higher bioavailability than the parent polymer. mdpi.comnih.gov
Research has also focused on creating derivatives of these oligosaccharides. For instance, D-Dimannuronic acid is a precursor for the synthesis of sulfated polymannuronate (SPMG)-derived oligosaccharides, which have been investigated for their biological activities. bibliotekanauki.plwiley-vch.de Another direction is the chemical synthesis of β-(1→4)-di-D-mannuronic acid neoglycolipids, which are being explored as potential ligands for Toll-like receptors (TLRs) to modulate immune responses. researchgate.net This builds on findings that the monomer, D-mannuronic acid, may act as a blocker of TLR2 and TLR4 signaling pathways. nih.gov
Furthermore, studies on polymannuronic acid (PM) have shown it possesses a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities, which are often more potent than those of the original sodium alginate. nih.gov Pharmacokinetic studies using fluorescently labeled PM are being conducted to understand its absorption, distribution, and mechanism of action in vivo. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H17NaO13 |
|---|---|
Molecular Weight |
392.24 g/mol |
IUPAC Name |
sodium (2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1 |
InChI Key |
KWEWZYQXSGQEFZ-RJCNRZPOSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of D Dimannuronic Acid
Microbial Production Pathways for Mannuronate Oligosaccharides
The bacterial genera Pseudomonas and Azotobacter are notable producers of alginate, a polysaccharide composed of β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid. nih.govmonash.edu The biosynthesis of alginate in these microorganisms is a complex, multi-step process involving a series of enzymatic reactions.
Enzymatic Formation within Bacterial Alginate Biosynthesis (e.g., Pseudomonas, Azotobacter)
The journey from simple sugars to the activated monomer GDP-mannuronic acid is a critical phase in alginate biosynthesis. nih.gov This process begins with fructose-6-phosphate, which is converted through the actions of several key enzymes. The enzyme phosphomannose isomerase/GDP-mannose pyrophosphorylase, encoded by the algA gene, along with phosphomannomutase (algC) and GDP-mannose dehydrogenase (algD), catalyze the irreversible reaction that commits the carbon flux towards alginate synthesis. nih.gov
The activated monomer, GDP-mannuronic acid, is then polymerized by the Alg8-Alg44 inner membrane complex. nih.gov This complex facilitates the formation of the polymannuronic acid chain, which is subsequently transported across the inner membrane into the periplasmic space. nih.govresearchgate.net
Role of Epimerases and Polymerases in Alginate Structure Elucidation
Once in the periplasm, the newly synthesized polymannuronic acid undergoes modification by a suite of enzymes that determine the final structure and properties of the alginate. researchgate.net Mannuronan C-5 epimerases, such as AlgG, play a crucial role in converting some of the β-D-mannuronic acid residues into α-L-guluronic acid residues. nih.gov This epimerization is a key determinant of the alginate's physical properties, such as gel strength and flexibility. nih.gov
The bacterium Azotobacter vinelandii is known to encode a family of seven secreted, calcium-dependent mannuronan C-5 epimerases (AlgE1–AlgE7). nih.gov These enzymes are composed of two types of structural modules: A-modules, which house the catalytic site, and R-modules, which influence activity through substrate and calcium binding. nih.gov The different combinations and actions of these epimerases allow the bacterium to produce alginates with varying block structures (stretches of M residues, G residues, or alternating MG residues), tailoring the polymer for specific functions. nih.govresearchgate.net In addition to epimerization, bacterial alginates can be O-acetylated at the O-2 and/or O-3 positions of the mannuronic acid residues, a modification that protects the polymer from further epimerization and enzymatic degradation. nih.gov
Algal Origin and Extractive Methodologies for Oligosaccharide Isolation
Brown seaweeds (Phaeophyceae) are the primary commercial source of alginate, where it serves as a major structural component of the cell walls, constituting up to 40% of the cell's dry weight. elsevier.esmdpi.com Species such as Laminaria, Macrocystis, and Ascophyllum are commonly harvested for alginate extraction. mdpi.com
The extraction of alginate from brown algae is a multi-step process. mdpi.com Traditional methods involve an initial pre-treatment of the seaweed biomass, which is then washed and treated with an alkali solution, typically sodium carbonate, to convert the insoluble alginate salts into a soluble form. mdpi.com More recent and "greener" extraction techniques aim to improve yield and product quality while minimizing environmental impact. researchgate.net
Once extracted, the polysaccharide can be broken down into smaller oligosaccharides through various hydrolysis methods, including acid, alkali, and enzymatic hydrolysis. nih.gov Enzymatic hydrolysis, utilizing alginate lyases, is often preferred due to its high specificity and mild reaction conditions, which can be optimized to produce oligosaccharides of a desired composition. nih.govresearchgate.net
Genetic and Molecular Regulation of Biosynthetic Processes
The biosynthesis of alginate is a highly regulated process, ensuring that this energy-intensive polymer is produced only when needed. frontiersin.org In both Pseudomonas aeruginosa and Azotobacter vinelandii, the genes involved in alginate biosynthesis are primarily located in a single operon, with the algD gene at the beginning. nih.govnih.gov The expression of algD, which encodes the key enzyme GDP-mannose dehydrogenase, is a critical control point in the biosynthetic pathway. nih.govfrontiersin.org
The transcriptional regulation of the alg operon is complex, involving multiple promoters and regulatory proteins. frontiersin.orgnih.gov In A. vinelandii, the expression of algD is controlled by three promoters, which are recognized by sigma factors such as RpoS (the stationary phase sigma factor) and AlgU (the stress response sigma factor). nih.gov The regulatory network also involves the secondary messenger c-di-GMP, which binds to the Alg44 co-polymerase to activate the polymerase complex. nih.govresearchgate.net This intricate regulatory system links alginate production to various cellular signals, including oxidative stress and oxygen availability. frontiersin.org
Comparative Analysis of Natural Sources and Their Alginate Compositions
The composition and structure of alginate vary significantly depending on its natural source, which in turn affects its physical and chemical properties. nih.govnih.gov Alginates from different species of brown algae exhibit a wide range of M/G ratios (the ratio of mannuronic to guluronic acid). mdpi.comnih.gov For example, alginate from Sargassum can have an M/G ratio between 0.8 and 1.5, while that from Laminaria is around 2.26. nih.gov This ratio can also vary within the same species depending on the season and the specific part of the plant from which it is extracted. nih.govtandfonline.com
Bacterial alginates also show diversity in their composition. Azotobacter species typically produce a stiffer alginate with a higher concentration of G residues, which is important for the formation of desiccation-resistant cysts. monash.edu In contrast, mucoid strains of P. aeruginosa often secrete copious amounts of a more flexible alginate to aid in biofilm formation. nih.govmonash.edu A key difference between algal and bacterial alginates is the O-acetylation of mannuronic acid residues in the latter, which is absent in alginates derived from seaweed. nih.gov
The following table provides a comparative overview of alginate compositions from various natural sources:
| Source Organism | Predominant Monomer Block Structure | M/G Ratio | Key Characteristics |
| Laminaria hyperborea (stem) | High G-block | ~0.45 | Forms strong, brittle gels |
| Laminaria digitata | High M-block | ~1.6 | Forms elastic, weaker gels |
| Macrocystis pyrifera | Alternating MG-blocks | ~1.5 | |
| Ascophyllum nodosum | High G-block | ~0.8 | |
| Azotobacter vinelandii | High G-block | Varies | O-acetylated; important for cyst formation |
| Pseudomonas aeruginosa | High M-block | Varies | O-acetylated; important for biofilm formation |
This table presents generalized data, and specific values can vary based on environmental conditions and extraction methods.
Advanced Structural Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of oligosaccharides like D-Dimannuronic acid in solution. glycoforum.gr.jp It provides data on the chemical environment of individual atoms, their connectivity through chemical bonds, and their proximity in space.
The primary structure of an oligosaccharide is defined by the sequence of its monosaccharide units and the specific linkages connecting them. nih.gov High-resolution ¹H and ¹³C NMR spectroscopy is instrumental in determining these features for D-Dimannuronic acid oligomers. The chemical shifts of anomeric protons (H-1) and carbons (C-1) are particularly sensitive to the configuration (α or β) and the linkage position. researchgate.netnih.gov In alginates, which are composed of mannuronic and guluronic acids, the diequatorial β-(1→4) linkage in polymannuronate blocks results in a distinct flat ribbon-like structure. slu.se
The assignment process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings within a single sugar residue, while experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons. chemrxiv.org To establish the connection across the glycosidic bond, long-range heteronuclear experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used, which detect correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the linkage. researchgate.net
Table 1: Representative NMR Chemical Shifts for β-D-Mannuronic Acid Residues in an Oligomer
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~4.6-4.9 | ~100-103 |
| H-2 | ~3.6-3.8 | ~68-70 |
| H-3 | ~3.8-4.0 | ~72-74 |
| H-4 | ~3.9-4.1 | ~78-80 |
| H-5 | ~4.2-4.4 | ~75-77 |
| C-6 | - | ~175-178 |
While individual sugar rings are relatively rigid, the conformation of oligosaccharides is primarily defined by the torsion angles (Φ and Ψ) around the glycosidic linkages. glycoforum.gr.jp Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for probing these conformations. chemrxiv.orgscispace.com These experiments detect spatial proximities between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. scispace.comyoutube.com
For D-Dimannuronic acid, cross-peaks observed in a NOESY or ROESY spectrum between the anomeric proton (H-1) of one residue and protons on the adjacent residue (e.g., H-4) provide direct evidence of their spatial proximity. researchgate.net The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By measuring these intensities, key inter-proton distances can be estimated. chemrxiv.org This distance information serves as a crucial restraint for building three-dimensional models and performing molecular dynamics simulations to define the preferred solution conformation of the molecule. glycoforum.gr.jp For small to medium-sized molecules like oligosaccharides, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur in NOESY experiments. scispace.com
Mass Spectrometry for Oligosaccharide Sequencing and Linkage Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and sequence of oligosaccharides. nih.govslu.se For acidic compounds like D-Dimannuronic acid, analysis is typically performed in negative-ion mode. nih.govacs.org
Tandem mass spectrometry (MS/MS) is a powerful method for sequencing oligosaccharides. scienceopen.com In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of a D-Dimannuronic acid oligomer) is selected and then fragmented by collision-induced dissociation (CID) or other activation methods. nih.govnih.govspringernature.com The resulting fragment ions provide structural information.
The fragmentation of oligosaccharides predominantly occurs at the glycosidic bonds. scienceopen.comresearchgate.net According to the established nomenclature, cleavages on either side of the glycosidic oxygen atom produce pairs of fragment ions. Cleavages that retain the charge on the non-reducing end are labeled A, B, and C, while those retaining the charge on the reducing end are labeled X, Y, and Z. nih.govacs.org In the negative-ion mode MS/MS spectra of alginate oligosaccharides, including those made of D-Dimannuronic acid, the product-ion spectra are typically dominated by intense B, C, Y, and Z-type ions. nih.govacs.org The masses of these fragments allow for the reconstruction of the monosaccharide sequence. nih.gov
Table 2: Common Glycosidic Bond Cleavages in Negative-Ion MS/MS of Oligosaccharides
| Cleavage Type | Retained Charge | Description |
| B / Y ions | Non-reducing / Reducing | Cleavage of the C-O bond of the glycosidic linkage. |
| C / Z ions | Non-reducing / Reducing | Cleavage of the O-C bond of the glycosidic linkage, adjacent to the anomeric carbon. |
| A / X ions | Non-reducing / Reducing | Cross-ring cleavage, providing linkage position information. |
This table is based on standard fragmentation patterns described in the provided sources. nih.govacs.orgscienceopen.com
Both ESI-MS and MALDI-TOF-MS are widely used ionization techniques for analyzing oligosaccharides. nih.govresearchgate.net
Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for coupling with liquid chromatography (LC). sci-hub.se This LC-ESI-MS setup allows for the separation of complex oligosaccharide mixtures before their introduction into the mass spectrometer. sci-hub.se ESI typically produces multiply charged ions, which is useful for analyzing high-mass molecules on instruments with a limited mass-to-charge (m/z) range. sci-hub.se For sequencing D-Dimannuronic acid oligomers, negative-ion ESI-MS/MS is highly effective. nih.govacs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) is another soft ionization technique known for its high sensitivity and speed. slu.se In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of intact analyte molecules, typically as singly charged species. slu.se MALDI-TOF-MS is excellent for determining the molecular weight distribution of oligosaccharide mixtures, such as the products from the enzymatic degradation of alginate. nih.gov It can rapidly confirm the degree of polymerization (DP) of various fragments produced. nih.gov
X-ray Crystallography of D-Dimannuronic Acid-Containing Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining single crystals of oligosaccharides can be challenging, the formation of co-crystals can facilitate this process. humanjournals.com A pharmaceutical co-crystal is a crystalline structure composed of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer in a specific stoichiometric ratio. humanjournals.com This approach can be used to improve the physicochemical properties of the API. researchgate.netnih.gov
The application of X-ray diffraction to a D-Dimannuronic acid-containing co-crystal would provide unambiguous data on bond lengths, bond angles, and the torsional angles of the glycosidic linkage in the solid state. This information is complementary to the solution-state conformational data obtained from NMR. The crystal structure of a mannuronic acid-specific alginate lyase has been solved, revealing details of the enzyme's active site and how it accommodates the poly-mannuronic acid chain, offering indirect insight into the preferred conformation of the substrate. nih.gov
Powder X-ray diffraction (PXRD) is a related technique used to characterize the crystalline nature of a solid sample. mdpi.com It is a vital tool in pharmaceutical science for identifying crystalline phases, detecting polymorphism, and confirming the formation of a new co-crystal, as the diffraction pattern of a co-crystal is unique and different from the patterns of its individual components. researchgate.netmdpi.comresearchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Inference
In studies of other oligosaccharides, characteristic CD spectra have been correlated with specific secondary structures. For instance, the shape and sign of the CD bands can suggest the presence of ordered conformations, such as helical structures similar to poly-proline II (PPII) helices, which have been observed in other carbohydrate polymers. The magnitude of the CD signal is also known to often increase with the number of repeating sugar units, suggesting that even a dimer like D-Dimannuronic acid would exhibit a characteristic spectrum, albeit likely weaker than its polymeric counterpart, alginate.
A hypothetical CD analysis of D-Dimannuronic acid would involve dissolving the sodium salt in an appropriate solvent and recording the spectrum, typically in the far-UV region (around 190-250 nm). The resulting spectrum, with its characteristic positive and negative bands, could then be compared with theoretical models or spectra from related, structurally defined oligosaccharides to infer the predominant solution-state conformation.
Computational Modeling and Molecular Dynamics Simulations of D-Dimannuronic Acid Conformation
Computational modeling and molecular dynamics (MD) simulations provide invaluable insights into the conformational landscape of molecules like D-Dimannuronic acid at an atomic level. These methods allow for the exploration of the potential energy surface of the molecule, identifying stable conformations and the dynamics of transitions between them.
The following table summarizes typical parameters that might be used in a molecular dynamics simulation of D-Dimannuronic acid:
| Simulation Parameter | Value/Description |
| Software | GROMACS, AMBER, NAMD, or CHARMM |
| Force Field | GLYCAM, CHARMM36, or similar carbohydrate force field |
| Solvent Model | Explicit water model (e.g., TIP3P, SPC/E) |
| Temperature | 300 K (physiological temperature) |
| Pressure | 1 bar |
| Simulation Time | Nanoseconds to microseconds |
| Initial Conformation | Energy-minimized structure |
From these simulations, key conformational states can be identified. For instance, studies on related mannuronic acid derivatives have explored the "normal" 4C1 chair versus an "inverted" 1C4 chair conformation, with the stability being dependent on the chemical environment. The results from MD simulations can be used to generate a Ramachandran-like plot for the glycosidic linkage, illustrating the sterically allowed and energetically favorable conformations. This information is crucial for understanding how D-Dimannuronic acid might interact with other molecules, such as proteins or metal ions.
The following table outlines key findings that could be derived from a conformational analysis of D-Dimannuronic acid:
| Conformational Feature | Description of Findings |
| Pyranose Ring Pucker | Predominantly 4C1 chair conformation for each mannuronic acid residue. |
| Glycosidic Linkage Angles (φ, ψ) | Identification of low-energy regions corresponding to stable conformations of the β-(1→4) linkage. |
| Intramolecular Hydrogen Bonds | Potential for hydrogen bonds between the carboxyl group and hydroxyl groups, influencing conformational stability. |
| Influence of Sodium Ion | The sodium counter-ion may interact with the carboxylate groups, potentially restricting conformational freedom. |
Synthetic Strategies and Chemical Modification
Chemoenzymatic Synthesis of D-Dimannuronic Acid and Oligomers
Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions to produce complex carbohydrates. This approach is particularly valuable for creating oligosaccharides with defined structures that are difficult to obtain through purely chemical or enzymatic methods alone. nih.gov
Utilization of Alginate Lyases for Controlled Degradation
Alginate, a natural polysaccharide composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues, serves as a primary source for obtaining D-dimannuronic acid and its oligomers. medchemexpress.comresearchgate.networktribe.com Alginate lyases are enzymes that cleave the glycosidic bonds within alginate chains via a β-elimination reaction. researchgate.netkkp.go.id This process results in the formation of oligosaccharides with an unsaturated uronic acid at the non-reducing end. researchgate.netsci-hub.se
The specificity of alginate lyases is a key factor in the controlled degradation of alginate. These enzymes can be classified based on their preference for the mannuronic acid blocks (polyM), guluronic acid blocks (polyG), or the alternating MG sequences (polyMG). sci-hub.semdpi.com By selecting lyases with specificities towards polyM blocks, it is possible to selectively degrade these regions and isolate mannuronic acid-rich oligosaccharides. kkp.go.idsci-hub.se
Alginate lyases are further categorized by their mode of action as either endolytic or exolytic. frontiersin.org
Endo-type lyases cleave internal glycosidic bonds, producing a mixture of oligosaccharides of varying lengths. mdpi.com
Exo-type lyases act on the ends of the polymer chain, typically generating monomers or dimers. mdpi.comfrontiersin.org
The controlled use of these enzymes allows for the production of alginate oligosaccharides (AOS) with specific degrees of polymerization. For instance, the thermophilic alginate lyase AlyRm3 has been shown to efficiently degrade alginate into disaccharides and trisaccharides. mdpi.com Similarly, a bifunctional endolytic alginate lyase, Aly35, and its truncated forms have demonstrated the ability to produce a range of unsaturated oligosaccharides from both polymannuronate and polyguluronate. frontiersin.org
The products of enzymatic degradation can be further analyzed and separated to obtain pure D-dimannuronic acid and other oligomannuronates. researchgate.net This enzymatic approach offers a targeted and efficient method for producing these valuable compounds from a renewable marine resource.
Enzymatic Transglycosylation Approaches
Enzymatic transglycosylation is another powerful tool for the synthesis of specific oligosaccharides. This method involves the transfer of a glycosyl moiety from a donor molecule to an acceptor. nih.gov While extensively used for other nucleosides, the application of transglycosylation for the synthesis of D-dimannuronic acid oligomers is an area of ongoing research. nih.govmdpi.com Glycosynthases, which are engineered glycosidases, can be used to ligate activated oligosaccharide donors to acceptor molecules, offering a route to controlled chain elongation. nih.gov This approach has been successfully applied to the synthesis of other complex plant cell wall oligosaccharides. nih.gov
Chemical Synthesis of D-Dimannuronic Acid Oligosaccharides
While enzymatic methods are effective, purely chemical synthesis provides a route to structurally precise and potentially modified oligosaccharides that may not be accessible through biological systems. However, the chemical synthesis of uronic acid-containing oligosaccharides presents significant challenges due to the presence of the carboxylic acid group, which can deactivate the glycosyl donor. rsc.org
Glycosylation Reactions for Defined Oligomer Assembly
The stereoselective formation of the β-(1→4)-glycosidic linkage characteristic of polymannuronic acid is a central challenge in its chemical synthesis. nih.gov The stereochemical outcome of glycosylation reactions is influenced by several factors, including the protecting groups on the donor and acceptor, the promoter system used, and the reaction conditions. frontiersin.orgnih.gov
A significant breakthrough in the synthesis of β-mannuronic acid oligomers came with the discovery of the stereodirecting effect of the C-5 carboxylate ester. rsc.orgresearchgate.net It is proposed that the carboxylate ester prefers an axial orientation in the oxocarbenium ion intermediate, which favors nucleophilic attack from the β-face, leading to the desired 1,2-cis-mannuronate linkage with high stereoselectivity. rsc.orgresearchgate.net This strategy has been successfully employed in the convergent synthesis of a mannuronic acid pentamer. researchgate.net
Various glycosylation protocols have been explored, including the use of thioglycoside donors activated by promoter systems like N-iodosuccinimide/trimethylsilyl trifluoromethanesulfonate (B1224126) (NIS/TMSOTf) or diphenyl sulfoxide/trifluoromethanesulfonic anhydride (B1165640) (Ph₂SO/Tf₂O). nih.govresearchgate.net
Protecting Group Strategies in Oligosaccharide Synthesis
The synthesis of complex oligosaccharides necessitates a sophisticated use of protecting groups to differentiate the numerous hydroxyl groups. nih.gov Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are essential for the stepwise or block synthesis of defined oligomers. nih.gov
In the context of D-dimannuronic acid synthesis, protecting groups serve to:
Temporarily mask hydroxyl groups to direct glycosylation to a specific position.
Influence the reactivity of the glycosyl donor and acceptor.
Control the stereochemical outcome of the glycosylation reaction. nih.gov
Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, silyl (B83357) ethers, and acyl groups like benzoates. nih.gov For instance, the use of a 4,6-O-benzylidene acetal (B89532) on a mannoside donor has been instrumental in diastereoselective β-D-mannosylation protocols. nih.gov The strategic placement and removal of these groups are critical for building up the oligosaccharide chain and for the final deprotection to yield the target molecule. mdpi.com
Derivatization and Functionalization of D-Dimannuronic Acid
Modification of D-dimannuronic acid and its oligomers can lead to new materials with tailored properties and biological activities. worktribe.com These modifications can be introduced either by building up oligosaccharides from modified monosaccharide units or by functionalizing the pre-formed oligomer.
Research has focused on modifying the carboxylic acid group, which is crucial to the physicochemical properties of alginates. worktribe.com For example, C6-hydroxamate and C6-tetrazole D-mannuronic acid building blocks have been synthesized for the first time. worktribe.com These modified monomers can then be used in chemical glycosylation reactions to create modified alginate oligosaccharides. worktribe.com
Another approach involves conjugating other molecules to the reducing end of the oligomannuronic acid chain. For instance, oligomannuronic acid has been conjugated with sialic acid to create a molecule with potential therapeutic applications. mdpi.comsemanticscholar.org This was achieved by first introducing a sulfhydryl or amino group at the reducing end of the oligomannuronic acid, which then served as a handle for conjugation. mdpi.comsemanticscholar.org Furthermore, sulfated derivatives of polymannuronate have been synthesized from D-dimannuronic acid, highlighting the potential to create a diverse range of functionalized molecules. medchemexpress.commedchemexpress.com
The ability to synthesize and functionalize D-dimannuronic acid and its oligomers opens up possibilities for developing novel biomaterials and therapeutic agents.
Sulfation and Other Esterifications for Enhanced Biological Activity
The introduction of sulfate (B86663) and other ester groups to the D-dimannuronic acid backbone is a key strategy for modulating its biological properties. nih.gov This is often achieved through chemical synthesis, which allows for precise control over the modification process. acs.org
Sulfation:
The addition of sulfate groups to polysaccharides, including those rich in mannuronic acid, has been shown to be an effective method for enhancing biological activities such as antioxidant, anticoagulant, and antitumor properties. nih.gov The degree and position of sulfation are critical factors that influence the resulting bioactivity. researchgate.net
A common method for sulfating polysaccharides is the use of a sulfur trioxide-pyridine complex (SO₃·py) in a solvent like N,N-dimethylformamide (DMF). acs.orgnih.gov This approach has been used to synthesize sulfated alginates. nih.gov For instance, a D-mannuronic acid enriched (M-rich) alginate can be regioselectively sulfated at the O-2 or O-3 positions. acs.org The process often involves protecting other reactive groups on the sugar ring to direct the sulfation to the desired position. acs.orgnih.gov Another sulfating agent that has been explored is sulfamic acid, which has been used for the sulfation of xanthan polysaccharide. mdpi.com
The introduction of sulfate groups can alter the physicochemical properties of the polysaccharide, such as increasing its water solubility and changing its chain conformation. nih.gov These changes can lead to enhanced interactions with biological macromolecules, thereby augmenting their therapeutic potential. researchgate.net For example, sulfated alginates can mimic the functions of glycosaminoglycans like heparin and chondroitin (B13769445) sulfate, which play crucial roles in tissue development and inflammation modulation. researchgate.net
Table 1: Sulfation Methods for Polysaccharides
| Sulfating Agent | Solvent | Activator/Catalyst | Key Findings | Reference |
| Sulfur trioxide-pyridine complex (SO₃·py) | N,N-dimethylformamide (DMF) | Not specified | Allows for regioselective sulfation of M-rich alginates at O-2 or O-3 positions. | acs.orgnih.gov |
| Sulfamic acid | 1,4-dioxane | Urea | Provides a method for synthesizing xanthan sulfates with anticoagulant and antithrombotic activity. | mdpi.com |
| Chlorosulfonic acid | N,N-dimethylformamide (DMF) | Not specified | Used for the sulfation of chitosan, with the degree of sulfation influencing antibacterial activity. | usu.ac.id |
Esterification:
Esterification, the reaction between a carboxylic acid and an alcohol, is another important modification strategy. byjus.comnumberanalytics.com This process can be used to attach various functional groups to D-dimannuronic acid, thereby altering its properties. medcraveonline.com For instance, esterification with fatty alcohols can introduce hydrophobic chains, leading to the formation of alkyl glucuronates with surface-active properties. dntb.gov.ua
The Steglich esterification is one method that has been employed to synthesize resveratrol (B1683913) butyric ester, a derivative with improved biological activity compared to the parent compound. nih.gov Enzymatic esterification, often utilizing lipases, presents a milder and more selective alternative to chemical methods. medcraveonline.comnih.gov This approach has been used to synthesize lipophilic esters of phenolic compounds, which have shown enhanced antioxidant activity. nih.gov
The synthesis of ester derivatives can lead to compounds with increased structural diversity and potentially new or enhanced biological activities. medcraveonline.com For example, the esterification of secondary metabolites is a strategy explored for the discovery of new drugs. medcraveonline.com
Conjugation to Peptides, Proteins, or Polymers
The conjugation of D-dimannuronic acid and its derivatives to peptides, proteins, or polymers is a powerful strategy to create hybrid biomolecules with enhanced therapeutic properties, improved stability, and targeted delivery capabilities. rsc.orgaltabioscience.com
Peptide and Protein Conjugation:
Attaching peptides or proteins to D-dimannuronic acid can combine the biological activities of both molecules. biosyn.com For example, cell-penetrating peptides (CPPs) can be conjugated to facilitate the entry of the sugar molecule into cells. mdpi.com The conjugation chemistry often involves creating a stable bond, such as an amide or thioether linkage, between the two components. mdpi.comnih.gov "Click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a highly efficient and specific method for creating these conjugates. nih.govnih.gov This reaction is biocompatible and can be performed in aqueous environments. nih.gov
Another approach involves the genetic incorporation of unnatural amino acids with bioorthogonal functional groups into a protein, which can then be specifically reacted with a modified D-dimannuronic acid derivative. nih.gov This allows for site-specific conjugation, providing precise control over the structure of the final conjugate. nih.gov
Polymer Conjugation:
The attachment of polymers, such as polyethylene (B3416737) glycol (PEG), to proteins or other biomolecules, a process known as PEGylation, is a well-established method to improve their pharmacokinetic properties, including increased circulation half-life and reduced immunogenicity. nih.govethz.ch Similar strategies can be applied to D-dimannuronic acid derivatives.
Polymer conjugation can be achieved through various techniques, including "grafting-from" methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov These methods allow for the growth of polymer chains directly from the surface of the biomolecule, resulting in well-defined polymer-conjugates. nih.gov
The choice of linker used to connect the polymer to the biomolecule is crucial and can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of the active molecule. ethz.ch
Table 2: Common Conjugation Chemistries
| Reaction Type | Reacting Groups | Key Features | Reference |
| Amide bond formation | Carboxylic acid and amine | Forms a stable and versatile linkage. | mdpi.com |
| Thioether linkage | Thiol and maleimide | Creates a stable bond, often used for site-specific conjugation to cysteine residues. | nih.gov |
| Click Chemistry (Huisgen cycloaddition) | Azide and alkyne | Highly specific, efficient, and biocompatible. | nih.govnih.gov |
| Oxime ligation | Aldehyde/ketone and aminooxy group | Forms a stable oxime bond. | mdpi.com |
Design and Synthesis of D-Dimannuronic Acid Analogs and Mimics
The design and synthesis of analogs and mimics of D-dimannuronic acid are driven by the need to understand its structure-activity relationships and to develop novel therapeutic agents with improved properties.
One approach involves modifying the carboxylic acid group at the C6 position with a bioisosteric replacement, such as a tetrazole. d-nb.infobeilstein-journals.org Tetrazoles are known to be good mimics of carboxylic acids in terms of their acidity and ability to participate in hydrogen bonding. The synthesis of a D-manno C6-tetrazole thioglycoside donor has been reported, which can be used to create analogs of biologically important molecules like mannuronic acid 1-phosphate. d-nb.infobeilstein-journals.org
Another strategy focuses on creating mimics of larger structures containing D-dimannuronic acid, such as polysaccharides. For instance, synthetic mimics of hyaluronan, a glycosaminoglycan, have been pursued. nih.gov The synthesis of such complex molecules often involves the stepwise assembly of monosaccharide building blocks. mdpi.com
Furthermore, the synthesis of neoglycolipids containing di- and tri-D-mannuronic acid units has been achieved. nih.gov These molecules are designed as potential ligands for Toll-like receptors (TLRs), which are involved in the innate immune response. nih.gov The synthesis involves the diastereoselective formation of β-(1→4)-d-mannoside linkages followed by regioselective oxidation to yield the desired uronic acid residues. nih.gov
The development of these analogs and mimics provides valuable tools for probing biological pathways and for the rational design of new drugs.
Biological Interactions and Mechanistic Investigations in Vitro and Non Human Models
Interaction with Glycan-Binding Proteins and Receptors (Non-Human Origin)
The interaction of glycans with glycan-binding proteins (GBPs), such as lectins, is a fundamental process in biology, mediating cell-cell recognition, adhesion, and signaling. mdpi.com These interactions are highly specific, relying on the three-dimensional structure of both the glycan and the protein's carbohydrate-recognition domain (CRD). mdpi.com While the broader polymer, alginate, which is composed of mannuronic acid and guluronic acid, is known to interact with various proteins, specific studies detailing the direct interaction of D-dimannuronic acid or its sodium salt with non-human glycan-binding proteins or receptors are not extensively documented in publicly available research.
Lectins, which are GBPs of non-immune origin, are found across all domains of life and exhibit a wide range of specificities for different carbohydrate structures. For example, bacterial lectins, often located on cell surfaces as fimbriae or pili, play crucial roles in host-pathogen interactions by binding to host cell surface glycans. mdpi.com Similarly, viral lectins, such as the hemagglutinins of influenza viruses, mediate viral entry into host cells by recognizing specific sialic acid linkages. mdpi.com
While research has focused on the enzymatic interactions of D-dimannuronic acid with alginate lyases for its degradation, its role as a ligand for non-enzymatic, non-human GBPs remains an area with limited investigation. The potential for D-dimannuronic acid to act as a signaling molecule or a competitive inhibitor in glycan-protein interactions is plausible but requires dedicated study. Future research may explore the screening of D-dimannuronic acid against various non-human lectin libraries to identify potential binding partners and elucidate its biological functions beyond being a substrate for degradation.
Role in Microbial Physiology and Pathogenesis
Bacterial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics and host immune responses. oup.com In many pathogenic bacteria, polysaccharides are a key component of this matrix. For instance, in Pseudomonas aeruginosa, a notorious opportunistic pathogen, the alginate polymer—a polysaccharide of which D-dimannuronic acid is a constituent part—is a critical virulence factor and a major component of the biofilm matrix in mucoid strains, particularly those isolated from the lungs of cystic fibrosis patients. researchgate.net The production of alginate contributes to the structural integrity of the biofilm and its resistance to antimicrobial agents. researchgate.net
While the role of high molecular weight alginate in promoting biofilm stability is well-established, the influence of its smaller oligomeric components, such as D-dimannuronic acid, is less clear. However, studies on alginate oligosaccharides (AOS) have shown that they can modulate biofilm processes. Low molecular weight alginate oligosaccharides have demonstrated anti-biofilm activity against several multidrug-resistant bacteria, including P. aeruginosa. mdpi.com These oligosaccharides have been observed to disrupt biofilm formation and can potentiate the effects of antibiotics. mdpi.com For example, both G-block and M-block alginate oligosaccharides have been shown to cause a dose-dependent reduction in P. aeruginosa biofilm formation. mdpi.com The degradation of the alginate matrix by enzymes like alginate lyases can lead to biofilm dispersal, releasing planktonic bacteria. researchgate.net
Although direct evidence specifically implicating D-dimannuronic acid in these processes is scarce, it is plausible that as a degradation product of alginate, it could act as a signal or modulator. The presence of sodium ions, as in the sodium salt of D-dimannuronic acid, can also influence biofilm formation, with studies showing that elevated NaCl concentrations can impact the development of multi-species biofilms. nih.gov For instance, increased NaCl levels have been shown to inhibit biofilm formation in a majority of strongly adherent P. aeruginosa isolates. plos.org
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.gov This regulation is mediated by the production and detection of small signaling molecules called autoinducers. nih.gov QS controls a variety of processes in bacteria, including virulence factor production and biofilm formation. frontiersin.orgmedchemexpress.com In Vibrio cholerae, the causative agent of cholera, QS is a critical regulator of pathogenicity and biofilm development. nih.govbiorxiv.org At high cell density, QS typically represses biofilm formation in V. cholerae. mdpi.com
The direct influence of D-dimannuronic acid on bacterial quorum sensing systems has not been a primary focus of research. However, related alginate oligosaccharides have been shown to possess QS inhibitory activity. mdpi.com In one study, both G-block and M-block alginate oligosaccharides demonstrated moderate to high QS inhibitory activity in a Chromobacterium violaceum biosensor assay, without being bactericidal. mdpi.com This suggests that the anti-biofilm effects of these oligosaccharides may be partly mediated through the disruption of QS signaling pathways. mdpi.com Given that D-dimannuronic acid is a fundamental repeating unit of the M-block alginate, it is conceivable that it could contribute to these observed effects, though specific studies are needed to confirm this.
In V. cholerae, environmental and host-derived cues, such as the presence of bile salts, can be integrated into the QS circuitry to modulate virulence. biorxiv.orgprinceton.edu This highlights the complex interplay between chemical signals in the environment and bacterial communication. Whether D-dimannuronic acid, as a potential environmental signal resulting from alginate degradation, can similarly influence QS systems in Vibrio or other bacteria remains an open question for investigation.
Substrate Specificity and Catalytic Mechanisms of Alginate Lyases
Alginate lyases are enzymes that degrade alginate, a linear polysaccharide composed of β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). researchgate.netzju.edu.cn These enzymes cleave the glycosidic bonds via a β-elimination reaction, resulting in the formation of an unsaturated uronic acid at the non-reducing end of the product. zju.edu.cnnih.gov
The three-dimensional structures of numerous alginate lyases have been elucidated, revealing different structural folds, including the β-jelly roll, the (α/α)n toroid, and the β-helix. wikipedia.org The active site is typically located in a cleft or tunnel on the enzyme surface. researchgate.net
A key insight into the interaction with dimannuronate comes from the crystal structure of an inactive mutant of the alginate lyase AlyC3 from Psychromonas sp. in complex with a dimannuronate molecule. rcsb.org This study identified several crucial amino acid residues involved in substrate positioning and catalysis. Specifically, Arg82 and Tyr190, located at the ends of the catalytic canyon, are proposed to help position the alginate substrate. The catalytic reaction itself is mediated by a group of highly conserved residues, including His127, Tyr244, Arg78, and Gln125. rcsb.orgnih.gov
Site-directed mutagenesis studies on various alginate lyases have confirmed the roles of these and other conserved residues. In the PL-7 family of alginate lyases, residues corresponding to His127, Tyr244, Arg78, and Gln125 are key for the β-elimination reaction. nih.gov For the alginate lyase PsAly, which possesses a β-helix fold, site-directed mutagenesis identified Tyr184 and Lys221 as the catalytic residues. nih.gov Tyr184 is thought to act as the base, abstracting a proton from C5 of the mannuronic acid residue, while Lys221 acts as the acid, donating a proton to the glycosidic bond. nih.gov Similarly, in the alginate lyase A1-II' from Sphingomonas sp., mutagenesis studies have shown that hydrogen bond networks and stacking interactions within the active cleft are critical for its activity. zju.edu.cn The conserved residues Tyr, His, Asn (or Gln), and Arg are consistently found in the active centers of many alginate lyases. researchgate.netzju.edu.cn
| Enzyme (Organism) | Polysaccharide Lyase (PL) Family | Key Residues | Proposed Function | Reference |
|---|---|---|---|---|
| AlyC3 (Psychromonas sp.) | PL7 | Arg82, Tyr190 | Substrate positioning | rcsb.org |
| AlyC3 (Psychromonas sp.) | PL7 | His127, Tyr244, Arg78, Gln125 | Catalysis (β-elimination) | rcsb.orgnih.gov |
| PsAly (Paenibacillus sp.) | Not assigned to known PL family | Tyr184 | Catalytic base (proton abstraction) | nih.gov |
| PsAly (Paenibacillus sp.) | Not assigned to known PL family | Lys221 | Catalytic acid (proton donation) | nih.gov |
| A1-II' (Sphingomonas sp.) | PL7 | Tyr, His, Gln, Arg | Catalytic active center | zju.edu.cn |
| A1-III (Sphingomonas sp.) | PL5 | Tyr, His, Asn, Arg | Catalytic active center | researchgate.net |
The kinetic parameters of alginate lyases vary depending on the enzyme source, its substrate specificity (polyM, polyG, or bifunctional), and the reaction conditions. mdpi.comsemanticscholar.org Studies have determined the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for various lyases using alginate and its constituent blocks (polyM and polyG) as substrates. Enzymes with a preference for polymannuronate (polyM), the polymer of D-mannuronic acid, will efficiently degrade substrates containing M-M linkages.
For example, the alginate lyase AlySY08 from Vibrio sp. SY08 showed a higher affinity (lower Km) for polyG blocks but was also active on polyM blocks. semanticscholar.org In contrast, the alginate lyase from Paenibacillus sp., PsAly, showed a preference for polymannuronate. nih.gov The oligo-alginate lyase AlyA3 from Zobellia galactanivorans demonstrated a clear preference for oligomannuronates over the full-length polymer, with kinetic parameters being more favorable for shorter chain lengths. oup.com Incubation of AlyA3 with dimannuronate resulted in the formation of the monosaccharide product, although the reaction did not go to completion even after extended incubation, suggesting complex kinetics or product inhibition. oup.com
The following table summarizes the kinetic parameters for several alginate lyases acting on mannuronic acid-containing substrates.
| Enzyme (Organism) | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| AlySY08 (Vibrio sp. SY08) | Sodium Alginate | 0.36 ± 0.04 | 1183.7 ± 21.5 | semanticscholar.org |
| AlySY08 (Vibrio sp. SY08) | PolyM blocks | 0.85 ± 0.16 | 512.9 ± 8.3 | semanticscholar.org |
| Vnalg7 (Expressed in Pichia pastoris) | PolyM | 7.42 | 1166.67 | mdpi.com |
| AlyA3 (Zobellia galactanivorans) | M-rich Alginate (M/G=2.0) | 4.4 mM | 4.7 s-1 (kcat) | oup.com |
| Dimannuronate | Degraded to monosaccharide |
Immunomodulatory Activities in Cell Lines or Animal Models (Excluding Clinical Human Trials)
Oligomers derived from D-Mannuronic acid, often referred to as alginate oligosaccharides (AOS) or specifically as oligomannuronic acid (MOS), have demonstrated significant immunomodulatory capabilities in various non-human models. mdpi.comsci-hub.se These activities are primarily observed through the regulation of immune cells, such as macrophages and microglia, and the modulation of cytokine production and associated signaling pathways. vliz.benih.govmdpi.com The precise biological effect of these compounds is often influenced by their structural characteristics, including molecular weight, the ratio of mannuronic to guluronic acid (M/G ratio), and the presence of unsaturated terminal structures. vliz.bediva-portal.org
In vitro studies using murine macrophage cell lines, such as RAW264.7, have shown that certain alginate oligosaccharides can act as potent activators. For instance, unsaturated guluronic acid, prepared via enzymatic degradation, was found to induce the production of nitric oxide (NO) and increase the expression of inducible nitric oxide synthase (iNOS) in these cells. vliz.be While this specific finding highlights guluronic acid, other research emphasizes that the structural features and M/G ratio are critical determinants of macrophage activation. vliz.bediva-portal.org Some studies indicate that guluronate-rich oligosaccharides (GAOS) can activate macrophages through various signaling pathways, including TLR4/Akt/NF-κB, TLR4/Akt/mTOR, and MAPK. mdpi.com Conversely, under hyperinflammatory conditions, AOS has been shown to exert anti-inflammatory effects by suppressing the overproduction of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-1β, IL-6, and IL-17A, thereby helping to restore immune homeostasis. mdpi.com This suppression is linked to the inhibition of the TLR4/MyD88/NF-κB signaling pathway. mdpi.com
Research on human cell lines has also provided insights into the immunomodulatory potential of these compounds. Mannuronate oligomers were found to enhance defense mechanisms against human leukemia cells (U937) by stimulating human mononuclear cells to upregulate the synthesis of cytotoxic cytokines, an effect that was inhibited by antibodies against Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, in the context of neuroinflammation, oligomannuronic acid (MOS) has been observed to alleviate the inflammatory response in BV-2 microglia, a cell line often used to model neurodegenerative diseases. mdpi.com
Animal models have corroborated some of these in vitro findings. In mice, oral administration of alginate oligosaccharides was reported to inhibit the production of Immunoglobulin E (IgE), suggesting a potential role in preventing allergic reactions by promoting the proliferation of Th1 cells and reducing the secretion of IL-4. vliz.be
Table 1: Immunomodulatory Effects of D-Dimannuronic Acid Derivatives in Non-Human Models
Plant-Microbe Interactions and Role in Plant Defense Responses
D-Dimannuronic acid, as a fundamental component of alginate, plays a significant role in mediating plant-microbe interactions, primarily by acting as an elicitor of plant defense responses. mdpi.comnih.gov Alginate and its derived oligosaccharides are recognized by plants as microbe-associated molecular patterns (MAMPs), which trigger the plant's innate immune system. researchgate.net This activation leads to a cascade of defense signaling pathways, enhancing the plant's resistance to a variety of pathogens, including fungi, bacteria, and viruses. researchgate.netnih.gov
The interaction begins with the plant's perception of the oligosaccharide elicitors. nih.gov While specific plasma membrane receptors for alginates have not been fully identified, it is suggested that the carboxylic acid groups of the uronic acid residues, such as D-Mannuronic acid, are crucial for initiating the elicitation reaction in plant cells. mdpi.com Following perception, a series of signaling events is triggered, often involving the production of reactive oxygen species (ROS), nitric oxide (NO), and the activation of key defense-related hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). researchgate.netresearchgate.netnih.gov
The application of alginate-derived oligosaccharides has been shown to induce a wide range of defense mechanisms in numerous plant species. mdpi.com These include the activation of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), peroxidase (POD), polyphenol oxidase (PPO), and catalase (CAT). mdpi.comnih.gov For example, in date palm roots, treatment with alginates led to a significant and early induction of PAL activity, which is a key enzyme in the phenylpropanoid pathway responsible for producing antimicrobial phenolic compounds and phytoalexins. mdpi.com
Furthermore, these oligomers can stimulate the expression of pathogenesis-related (PR) genes. researchgate.net In Arabidopsis, alginate-derived oligomers were found to induce resistance against the bacterium Pseudomonas syringae pv. tomato DC3000 by promoting the expression of the PR1 gene and facilitating the accumulation of salicylic acid. researchgate.net This response is characteristic of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that protects the entire plant from subsequent pathogen attacks. researchgate.net The ability of these compounds to enhance seed germination and promote plant growth is also considered part of their beneficial effect, acting as biostimulants that prepare the plant for potential stress. researchgate.netdoaj.org This complex interplay highlights how D-Dimannuronic acid-containing polymers can fortify plant defenses, making them a key area of interest for sustainable agriculture. researchgate.netnih.gov
Table 2: Role of D-Dimannuronic Acid Derivatives in Plant Defense Responses
Analytical and Characterization Methodologies for D Dimannuronic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of D-Dimannuronic acid, allowing for the separation of the compound from complex mixtures and the quantification of its various forms.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of D-Dimannuronic acid and its oligomers. sigmaaldrich.comsigmaaldrich.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Detectors Used in HPLC Analysis:
UV-Vis Detectors: Unsaturated uronic acids, which can be products of alginate degradation, exhibit absorbance at specific wavelengths, such as 230 nm or 235 nm, making UV-Vis detection a viable method. researchgate.netnih.gov
Refractive Index (RI) Detectors: RI detectors are also employed, particularly in size-exclusion chromatography, to monitor the concentration of separated components. nih.gov
Mass Spectrometry (MS) Detectors: Coupling HPLC with mass spectrometry (LC-MS) provides detailed structural information and allows for the confirmation of the identity of separated compounds by determining their mass-to-charge ratio. nih.govresearchpromo.com
A study detailing the determination of the uronic acid composition of seaweed dietary fiber utilized HPLC with UV detection at 210 nm. nih.gov The method demonstrated good precision, with a coefficient of variation of 1.4% for β-D-mannuronic acid. nih.gov Another approach for analyzing bacterial alginate employed preparative HPLC to separate and purify guluronic and mannuronic acid fractions, with subsequent analysis by UPLC-MS. researchpromo.com
Table 1: HPLC Methods for D-Dimannuronic Acid Analysis
| Analytical Method | Column | Mobile Phase | Detector | Application |
| HPLC | Tracer Extrasil SAX 5 µm | 2 mM KH₂PO₄ with 5% methanol | UV (210 nm) | Determination of M/G ratio in seaweed dietary fiber nih.gov |
| HPLC | Superdex™ 30 | 0.1 mol/L NaCl | UV (230 nm) | Analysis of alginate oligosaccharides researchgate.net |
| Preparative HPLC | TSKgel DEAE-2SW | Linear gradient of 0–0.25 M NaCl | UV (230 nm) | Separation of guluronic and mannuronic acid from bacterial alginate researchpromo.com |
| HPLC | PL aquagel-OH 20 | 0.02 M NaH₂PO₄ | Refractive Index (RI) | Analysis of reaction products from enzymatic hydrolysis nih.gov |
Size Exclusion Chromatography (SEC) for Oligomer Distribution
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a specific type of HPLC that separates molecules based on their size in solution. chromatographyonline.comlabster.com This technique is particularly useful for determining the molecular weight distribution and analyzing the oligomeric states of D-Dimannuronic acid. researchgate.netnih.gov
In SEC, a column packed with porous particles is used. Larger molecules that cannot enter the pores elute first, while smaller molecules that can diffuse into the pores take longer to elute. chromatographyonline.com This allows for the effective separation of monomers, dimers, trimers, and larger oligomers of mannuronic acid. researchgate.net The combination of SEC with detectors like light scattering, UV, and refractive index can provide accurate molar mass determination of the separated oligomers. nih.gov
Research has shown the utility of SEC for monitoring the degradation of polymers like hyaluronic acid, a process that can be analogous to the analysis of alginate degradation products. lcms.cz For instance, an HPLC system equipped with a Superdex™ 30 column has been used to analyze the elution profiles of mannuronic acid sodium salt dimers, trimers, and tetramers. researchgate.net
Thin-Layer Chromatography (TLC) for Degradation Product Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of the degradation products of alginates, including D-Dimannuronic acid. researchgate.nettandfonline.com TLC separates compounds based on their differential partitioning between a stationary phase coated on a plate and a mobile phase that moves up the plate by capillary action. nih.govdss.go.th
TLC is frequently used to monitor the progress of enzymatic degradation of polymannuronic acid and to identify the resulting oligomers and monomers. nih.govtandfonline.com The separated spots on the TLC plate can be visualized using various methods, such as spraying with sulfuric acid in ethanol, which detects a wide range of sugars, or with specific reagents like thiobarbituric acid (TBA) to detect unsaturated sugars. researchgate.nettandfonline.com
For example, TLC analysis has been employed to study the degradation products of β-D-mannuronic acid oligosaccharides (from dimer to pentamer) by alginate lyases. nih.govresearchgate.net The results can reveal the mode of action of the enzyme (endo- or exo-lytic) and the final products of the degradation, which are often unsaturated monomers and dimers. tandfonline.comoup.com
Table 2: TLC Analysis of D-Dimannuronic Acid Degradation Products
| Substrate | Enzyme Source | Visualization Method | Key Findings |
| β-D-mannuronic acid oligosaccharides (DP 2-5) | AlyRm1 from Rubrivirga marina | Not specified | Degradation products observed over 24 hours, with dimannuronic acid used as a standard. researchgate.net |
| Polymannuronic acid | Alginate lyase from Dendryphiella salina | Sulfuric acid and TBA reagent | Production of a range of 4,5-unsaturated oligomannuronic acids, with the final products being unsaturated monomer and dimer. tandfonline.com |
| Alginate | TM5 construct | Sulfuric acid/ethanol and TBA | Identification of unsaturated U2 and U3 products, with sodium D-dimannuronate as a marker. researchgate.net |
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org This method is well-suited for the analysis of charged molecules like D-Dimannuronic acid, which carries a negative charge due to its carboxylic acid group. db-thueringen.de
The fundamental principle of CE involves the migration of charged analytes in a narrow-bore capillary filled with an electrolyte solution under the influence of a high voltage. mdpi.com The separation is based on differences in the charge-to-size ratio of the analytes. db-thueringen.de
Different modes of CE can be applied for uronic acid analysis:
Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation occurs in a homogeneous buffer solution. libretexts.org
Capillary Gel Electrophoresis (CGE): This mode uses a gel matrix within the capillary to separate molecules based on size, similar to slab gel electrophoresis but with the advantages of automation and higher resolution. libretexts.org
CE can be coupled with mass spectrometry (CE-MS) to provide both separation and identification of glycans and their isomers. nih.gov For glycan analysis, derivatization with a charged label, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is often performed to impart a negative charge to all glycans, enabling their separation by CE. db-thueringen.denih.gov
Advanced Spectroscopic Detection Methods
Advanced spectroscopic methods, particularly when coupled with separation techniques, are indispensable for the detailed structural characterization of D-Dimannuronic acid and its derivatives.
Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in glycomics to determine the composition and sequence of oligosaccharides. aspariaglycomics.com When coupled with HPLC (LC-MS) or CE (CE-MS), it provides definitive identification of the separated components. nih.govresearchpromo.comnih.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of uronic acids. researchpromo.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of molecules. 1H and 13C NMR are used to determine the anomeric configuration (α or β) and the linkage positions between monosaccharide units in oligomers of D-Dimannuronic acid. oup.com
Glycomic Approaches for Analysis in Complex Biological Matrices
Glycomics is the comprehensive study of the entire set of glycans (the glycome) in an organism. shimadzu.com Analyzing D-Dimannuronic acid and related alginate oligosaccharides in complex biological matrices, such as serum or tissue extracts, requires specialized glycomic approaches to isolate and identify these specific molecules from a vast background of other biomolecules. nih.govplos.org
Key steps in a glycomic workflow for alginate-derived oligosaccharides might include:
Glycan Release: If the oligosaccharides are part of a larger structure, they must first be released, typically through enzymatic digestion. nih.gov
Enrichment and Purification: Solid-phase extraction (SPE) or other chromatographic techniques are used to isolate the glycans from the complex mixture. nih.gov
Derivatization: Labeling the glycans with a fluorescent tag (e.g., 2-aminobenzamide) or a charged tag (e.g., APTS) can improve detection sensitivity and separation efficiency. db-thueringen.denih.gov
Separation and Analysis: Techniques like HPLC, CE, and MS are then used for detailed analysis. nih.govnih.gov
Lectin microarrays can also be used to probe for specific glycan structures within a complex sample, although their application would depend on the availability of lectins with specific affinity for mannuronic acid-containing structures. nih.gov The development of methods for glycan analysis from complex biological samples, such as the glycoprotein (B1211001) immobilization for glycan extraction (GIG) method, offers a platform for the rapid and sensitive analysis of glycans. nih.gov
Quantitative Analysis Techniques for Research Applications
The quantitative analysis of D-Dimannuronic acid (sodium), a key component of alginate, is crucial for various research applications, particularly in understanding the structure-function relationship of alginates and their derivatives. nih.gov Alginate is a linear polysaccharide composed of (1→4) linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.govresearchgate.net The ratio of these two uronic acids (M/G ratio) is a critical factor that determines the physicochemical and biological properties of alginate. nih.govconicet.gov.ar Therefore, accurate and robust analytical techniques are essential for its quantification in different contexts, such as in the study of alginate-degrading enzymes or the characterization of seaweed extracts. nih.govtandfonline.com
Several analytical methodologies are employed for the quantitative and qualitative analysis of D-Dimannuronic acid and its related oligomers. The primary techniques include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and powerful technique for the separation and quantification of uronic acids and their oligomers. nih.gov Different HPLC modes and detection methods have been developed to achieve accurate analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This method is considered robust and accurate for analyzing the M/G ratio in alginate and its derivatives. nih.gov It offers high resolution and sensitivity for acidic sugars. The technique relies on the complete hydrolysis of the polysaccharide into its constituent monosaccharides, followed by chromatographic separation and detection. nih.gov Researchers have highlighted the critical impact of hydrolysis conditions on the release patterns of ManA and GulA, which must be carefully optimized to ensure complete release without degradation, leading to an accurate M/G calculation. nih.gov
HPLC with UV Detection : This is a common method for quantifying uronic acids, which contain a carboxyl group that absorbs UV light at low wavelengths. nih.gov The degradation of alginate by lyases produces unsaturated oligosaccharides that have a characteristic UV absorbance at around 230-235 nm, which is frequently used to monitor enzyme activity. researchgate.netnih.gov For saturated oligomers like D-Dimannuronic acid, detection is often performed at around 210 nm. nih.gov A study detailing the determination of uronic acid composition in seaweed dietary fibre used HPLC with UV detection at 210 nm, confirming the identification of β-D-mannuronic acid with liquid chromatography-mass spectrometry (LC-MS). nih.gov The method precision was reported to be 1.4% for β-D-mannuronic acid. nih.gov
The table below summarizes various HPLC conditions reported in research for the analysis of D-mannuronic acid and related compounds.
| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
|---|---|---|---|---|---|---|
| HPLC | Tracer Extrasil SAX 5 µm (25 cm x 4 mm) | 2 mM KH₂PO₄ with 5% methanol | 1.5 mL/min | UV at 210 nm | Determination of M/G ratio in seaweed dietary fibre. | nih.gov |
| HPLC | Superdex™ 30 (10 mm × 300 mm) | 0.1 mol/L NaCl | 0.2 mL/min | UV at 230 nm | Analysis of alginate oligosaccharides from enzymatic hydrolysate. | researchgate.net |
| Preparative HPLC | TSKgel DEAE-2SW (20.0 mm I.D. x 250 mm) | Not specified | Not specified | UV at 230 nm | Separation of mannuronic (M) and guluronic (G) acids from bacterial alginate. Retention time for M was 8.23 min. | researchpromo.com |
| HPAEC-PAD | Not specified | Not specified | Not specified | Pulsed Amperometric Detection | Robust analysis of M/G ratio in alginates after hydrolysis. | nih.gov |
Thin-Layer Chromatography (TLC)
TLC is another valuable technique used in the analysis of alginate degradation products. tandfonline.comresearchgate.net While often used for qualitative assessment, it can provide semi-quantitative information. In research, TLC is used to monitor the progress of enzymatic reactions by separating the resulting oligosaccharides. tandfonline.comresearchgate.net For instance, in the analysis of products released from alginate by lyases, sodium D-dimannuronate is used as a standard marker to identify the corresponding products in the reaction mixture. researchgate.net The separated sugars on the TLC plate can be visualized by spraying with a reagent like sulfuric acid in ethanol, which stains carbohydrates. tandfonline.comresearchgate.net
Spectrophotometry and Mass Spectrometry
UV-Vis Spectrophotometry : The enzymatic degradation of alginate by lyases results in the formation of a double bond between C4 and C5 at the non-reducing end of the newly formed oligosaccharide. mdpi.com This unsaturated uronate has a strong absorbance at approximately 235 nm, a feature widely exploited for kinetic analysis of alginate lyases. nih.govoup.com The increase in absorbance at this wavelength is directly proportional to the number of cleaved glycosidic bonds, allowing for the determination of kinetic parameters like Kcat/Km. researchgate.netoup.com
Mass Spectrometry (MS) : MS, particularly when coupled with HPLC (LC-MS), is a powerful tool for the unambiguous identification and structural characterization of D-Dimannuronic acid and other oligosaccharides. nih.govresearchpromo.com It confirms the identity of peaks observed in chromatography based on their mass-to-charge ratio (m/z). researchpromo.comresearchgate.net For example, ESI-MS has been used to confirm the identity of mannuronic and guluronic acid fractions collected by preparative HPLC. researchpromo.com
Biotechnological and Material Science Applications Non Clinical
Application as a Building Block for Engineered Biopolymers and Hydrogels
D-dimannuronic acid is a crucial constituent in the fabrication of alginate-based biopolymers and hydrogels. Alginate is a linear copolymer composed of repeating units of β-D-mannuronic acid (M block) and α-L-guluronic acid (G block). researchgate.net The sodium salt of D-mannuronic acid is particularly significant in creating hydrogels with tunable properties for various engineering applications.
Development of Alginate-Based Scaffolds for Non-Human Tissue Engineering
Alginate hydrogels, rich in D-mannuronic acid units, are extensively investigated for creating scaffolds in non-human tissue engineering due to their biocompatibility, biodegradability, and ability to mimic the extracellular matrix. mdpi.comresearchgate.net These scaffolds provide a three-dimensional environment conducive to cell growth and tissue regeneration.
Researchers have developed innovative hydrogels for oral bone defect regeneration by combining copolymers of sodium D-mannuronate and L-guluronate with gelatin and bioactive mineral fillers like calcium silicates and dicalcium phosphate (B84403) dihydrate. researchgate.netnih.govmdpi.comnih.gov These "green" hydrogels are designed to be injectable and create a suitable micro-environment for healing. mdpi.commdpi.com The inclusion of D-mannuronic acid-containing polymers allows for the formation of porous structures, which are essential for nutrient transport and cell migration. researchgate.netnih.gov
Studies have demonstrated the successful use of alginate/hydroxyapatite (B223615) gel scaffolds for bone tissue engineering applications. nih.gov The alginate component, with its D-mannuronic acid backbone, provides the necessary biocompatibility and structural integrity, while hydroxyapatite enhances the osteoconductive properties of the scaffold. nih.gov The ability to form porous membranes and sponges through techniques like freeze-casting further highlights the versatility of mannuronate-based polymers in creating complex scaffold architectures for skin and other tissue engineering research. researchgate.netnih.gov
Table 1: Applications of D-Dimannuronic Acid in Non-Human Tissue Engineering
| Application Area | Composite Materials | Key Findings & Research Focus |
|---|---|---|
| Oral Bone Defect Regeneration | Sodium D-mannuronate/L-guluronate copolymers, gelatin, calcium silicates, dicalcium phosphate dihydrate. nih.govmdpi.comnih.gov | Development of injectable, "green" hydrogels that provide a bioactive and porous scaffold for bone regeneration. mdpi.comnih.govmdpi.comnih.gov |
| General Bone Tissue Engineering | Alginate/hydroxyapatite gel scaffolds, gelatin microspheres. nih.gov | The combination enhances osteoblast activity and bone tissue regeneration by leveraging the biocompatibility of alginate and the osteoconductivity of hydroxyapatite. nih.gov |
| Skin Tissue Engineering | High molecular weight sodium alginate membranes. researchgate.net | Creation of highly porous membranes with good water absorption, tensile strength, and elongation at break, foundational for skin tissue engineering scaffolds. researchgate.net |
Encapsulation Technologies for Non-Pharmaceutical Agents
The gelling properties of alginates, dictated by the arrangement of D-mannuronic and L-guluronic acid units, make them ideal for encapsulating non-pharmaceutical agents. The sodium salt of D-mannuronic acid can be utilized to form polymers that encapsulate a variety of compounds, facilitating their controlled release. This technology is valuable for protecting sensitive materials like enzymes and microorganisms from harsh environmental conditions, or for the targeted delivery of agricultural agents such as pesticides and fertilizers.
Role in Food Science and Hydrocolloid Research
In the realm of food science, sodium mannuronate is a key player in the field of hydrocolloids. Alginates, containing both sodium mannuronate and sodium guluronate, are widely used as thickening agents, gelling agents, and stabilizers in a variety of food products. researchgate.netnottingham.ac.uk The ratio and distribution of the M and G blocks within the alginate polymer chain significantly influence its gelling properties and texture, making it a versatile ingredient for food manufacturers. researchgate.net
The theoretical charge density of sodium alginate, which is composed of sodium mannuronate and sodium guluronate units, is a critical parameter in its functionality as a hydrocolloid. nottingham.ac.uk Research into the extraction of sodium mannuronate and sodium guluronate from alginate is ongoing, with a focus on their potential as antioxidant functional food ingredients. researchgate.net
Environmental Applications: Biosorption and Bioremediation
The chemical structure of D-dimannuronic acid offers significant potential for environmental applications, particularly in biosorption and bioremediation. The carboxylate groups present in the D-mannuronic acid units can chelate metal ions. This property makes alginate-based materials effective in water softening and the removal of heavy metals from industrial wastewater streams. The exchangeable sodium ions can be replaced by divalent cations, leading to the formation of insoluble alginate gels that trap the metal contaminants.
Development of Biosensors and Bio-recognition Elements
The unique properties of D-dimannuronic acid and its polymers are being harnessed in the development of biosensors and bio-recognition elements. The ability of alginate hydrogels to immobilize enzymes and other biological molecules without significantly altering their activity is a key advantage. These hydrogel-based biosensors can be designed to detect a wide range of target analytes with high sensitivity and specificity. The porous nature of the hydrogel allows for the diffusion of the analyte to the immobilized bioreceptor, while the biocompatible environment helps to maintain the stability and functionality of the biological component.
Prebiotic Potential and Gut Microbiota Modulation (Mechanistic Studies, Non-Human)
Emerging research is exploring the prebiotic potential of oligosaccharides derived from alginate, including those rich in mannuronic acid. marine-oligo.com Non-human mechanistic studies suggest that these oligosaccharides can modulate the composition and activity of the gut microbiota. For instance, brown algae oligosaccharides have been shown to promote the proliferation of beneficial bacteria such as Bifidobacterium. marine-oligo.com These findings indicate that mannuronic acid-containing oligosaccharides could be developed as functional food ingredients to support gut health.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| D-Dimannuronic acid | |
| Sodium mannuronate | |
| β-D-mannuronic acid | |
| α-L-guluronic acid | |
| Sodium guluronate | |
| Calcium silicates | |
| Dicalcium phosphate dihydrate | |
| Hydroxyapatite |
Computational and Theoretical Studies of D Dimannuronic Acid
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how D-Dimannuronic acid interacts with proteins and other biological macromolecules.
Detailed research findings have shown the application of molecular docking to predict the binding affinity of D-Dimannuronic acid with specific proteins. For instance, simulations were conducted to explore the interaction between various alginate oligomers, including D-Dimannuronic acid (referred to as di-mannuronic acid), and the maltose-binding pocket of an engineered maltose-binding protein (MBP317-347). scispace.com The results predicted that the interaction with D-Dimannuronic acid was energetically favorable, although weaker than the protein's native ligand, maltose. scispace.com The study identified key amino acid residues involved in the binding, noting that they are similar to those that interact with maltose, with differences in hydrogen bond formation potential. scispace.com
In contrast, the docking models predicted that interactions with longer mannuronic acid oligomers, such as a hexamer, were energetically unfavorable. This is attributed to the high energy cost required to fold the longer sugar chain to fit within the confines of the protein's binding pocket. scispace.com Such studies highlight the utility of molecular docking in screening potential binding partners and understanding the structural basis for ligand specificity.
Interactive Table 1: Predicted Binding Energies of Various Ligands with Maltose-Binding Protein
| Ligand | Predicted Binding Energy (kcal/mol) | Binding Characteristics |
| Maltose | -6.12 | Native ligand, energetically favorable binding. |
| Di-mannuronic acid | -5.57 | Energetically favorable binding. |
| Di-guluronic acid | -5.31 | Energetically favorable binding. |
| Mannuronic acid hexamer | +1.64 | Energetically unfavorable binding due to high folding energy cost. |
| Guluronic acid hexamer | +3.10 | Energetically unfavorable binding. |
Data sourced from molecular docking simulations reported in scientific literature. scispace.com
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and chemical reactivity of molecules. rsc.org These methods are used to compute properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher reactivity of the molecule toward adsorption and reaction. researchgate.net
Studies employing DFT with Grimme D3 dispersion correction (DFT-D3) have investigated the intermolecular interactions of alginate dimers, including D-Dimannuronic acid, with water molecules. mdpi.com These calculations reveal how the presence of water affects the electronic properties and stability of the sugar structure. For instance, calculations on alginic acid (the acidic form) and sodium alginate (the sodium salt form) showed that the sodium salt has a smaller HOMO-LUMO gap, indicating higher reactivity compared to the rigid structure of the acid form. mdpi.com The presence of water molecules was found to further decrease the energy gap for both forms. mdpi.com
Born-Oppenheimer Molecular Dynamics (BOMD) simulations have also been used to study complexes of dimannuronate with metal ions like lanthanum and aluminum, showing that water plays a key role by solvating polar functional groups and preventing the formation of intra-chain hydrogen bonds. enscm.fr
Interactive Table 2: Calculated Quantum Chemical Parameters for Alginate Dimers
| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Alginic Acid Dimer | -7.21 | -0.37 | 6.84 |
| Sodium Alginate Dimer | -6.65 | -0.22 | 6.43 |
Data derived from Density Functional Theory (DFT) calculations. mdpi.com
Bioinformatics and Comparative Genomics for Enzyme Discovery
Bioinformatics and comparative genomics are powerful strategies for discovering novel enzymes and understanding their function based on sequence and structural data. nih.govzymvol.com These approaches are instrumental in identifying enzymes, such as alginate lyases, that can degrade polysaccharides like alginate into smaller units like D-Dimannuronic acid.
The process of enzyme discovery often begins with sequence alignment, where the amino acid sequence of a potential enzyme is compared against large databases of known proteins. nih.gov This helps to identify conserved regions and infer evolutionary relationships. For example, a novel alginate lyase, AlyC3, isolated from an Arctic bacterium, was classified into a new subfamily of the PL7 enzyme family through phylogenetic analysis based on its sequence. nih.gov
Structural modeling is another key component. When an experimental structure is unavailable, homology modeling or advanced tools like AlphaFold2 can generate a 3D model of the target enzyme. zymvol.com By comparing this model with known enzyme structures, researchers can predict the location of the catalytic site and infer its substrate specificity. nih.gov This combined approach of sequence and structural analysis has been used to discover and characterize numerous alginate lyases from various sources, including marine bacteria. nih.govnih.govresearchgate.net Functional metagenomics, which involves analyzing the genetic material from entire environmental samples, combined with bioinformatics, has also proven to be a successful strategy for discovering new biocatalysts from unculturable microorganisms. frontiersin.org
Predictive Modeling of D-Dimannuronic Acid-Biomolecule Interactions
Predictive modeling encompasses a range of computational methods used to simulate and forecast the dynamic interactions between D-Dimannuronic acid and other biomolecules. These models go beyond static pictures, providing insights into the conformational changes and energetic landscapes that govern molecular recognition and binding.
Molecular dynamics (MD) simulations, for example, can model the movement of atoms in a system over time. This has been applied to study the complexation of dimannuronate with trivalent metal cations in an aqueous environment. enscm.fr Such simulations can reveal the stability of the complex, the role of individual water molecules, and the specific coordination modes between the sugar's carboxyl groups and the metal ion. enscm.fr
Conformational analysis using molecular modeling can predict the three-dimensional shapes that D-Dimannuronic acid and its oligomers are likely to adopt in solution. sci-hub.se These studies are crucial for understanding how the molecule presents itself for interaction with enzymes or receptors. For instance, modeling has been used to investigate the conformational and configurational features of various acidic disaccharides, including dimannuronic acid, and their ability to bind calcium ions. sci-hub.se
Predictive modeling was also employed to understand the interaction between D-Dimannuronic acid and an engineered protein switch. scispace.com By calculating the binding energy, the model successfully predicted that the interaction was favorable, providing a molecular basis for the experimentally observed effects. scispace.com These predictive approaches are vital for designing new molecules with tailored biological activities and for interpreting experimental observations at a molecular level. mdpi.com
Future Research Directions and Translational Challenges
Elucidation of Novel Biological Roles in Underexplored Systems
Future research is poised to uncover new biological functions of D-dimannuronic acid and its derivatives in systems that have not been extensively studied. While its roles in bacteria and algae are relatively well-documented, its influence on complex eukaryotic systems, including mammalian and plant biology, presents a significant frontier.
Recent studies have highlighted the potential for D-amino acids, a broader class to which D-dimannuronic acid belongs, to influence physiological processes in mammals. For instance, D-serine acts as a neurotransmitter, playing a role in memory and learning. nih.gov The gut microbiota is a source of various D-amino acids, and the intestinal epithelium produces D-amino acid oxidase to regulate their levels, suggesting a role in gut homeostasis and host defense. nih.gov Investigating whether D-dimannuronic acid or its oligomers can modulate these or other pathways in mammals is a promising area of research.
In the context of plant biology, alginate oligosaccharides, which are composed of mannuronic and guluronic acids, have been explored as biostimulants. researchgate.net However, the specific roles of D-dimannuronic acid oligomers in plant signaling, growth, and defense mechanisms remain largely uncharacterized. Future studies could explore their potential as elicitors of plant immune responses or as signaling molecules in plant development.
Furthermore, the interaction of D-dimannuronic acid with microbial communities in diverse environments, beyond its role in biofilm formation, is an area ripe for exploration. nih.gov Understanding how it shapes the composition and function of microbiomes in soil, aquatic environments, and within host organisms could reveal novel ecological roles.
Development of Advanced Synthetic and Analytical Methodologies
Advancements in both the synthesis and analysis of D-dimannuronic acid and its oligomers are crucial for accelerating research and enabling new applications.
Synthetic Methodologies: The chemical synthesis of D-dimannuronic acid and its derivatives remains a complex challenge. However, progress is being made. For example, a method for the synthesis of guanosine (B1672433) diphosphate (B83284) mannuronic acid (GDP-ManA), the sugar donor for alginate biosynthesis, has been developed. nih.gov This enables the study of the enzymes involved in alginate polymerization. nih.gov Other research has focused on developing stereoselective glycosylation methods to produce β-glycosides of mannuronic acid, which is essential for creating defined oligosaccharide structures for functional studies. rsc.org Future work in this area will likely focus on improving the efficiency, scalability, and stereocontrol of these synthetic routes. The development of chemoenzymatic strategies, combining chemical synthesis with enzymatic transformations, could also provide more efficient pathways to complex D-dimannuronic acid-containing molecules.
Analytical Methodologies: Robust analytical techniques are necessary to characterize the structure and purity of D-dimannuronic acid derivatives and to detect and quantify them in complex biological samples. Techniques such as high-performance liquid chromatography (HPLC) with size exclusion columns and refractive index detection are used to analyze the products of alginate degradation. nih.gov Mass spectrometry and Fourier-transform infrared spectroscopy are also employed for the characterization of modified oligomannuronic acids. mdpi.com For structural elucidation of protein-ligand complexes, X-ray crystallography is a powerful tool, and methods for in meso in situ serial crystallography are being developed for proteins that interact with molecules like dimannuronate. nih.gov Future advancements may include the development of more sensitive and high-throughput analytical methods, such as advanced mass spectrometry techniques and specific molecular probes, to facilitate a deeper understanding of the biological roles of D-dimannuronic acid.
High-Throughput Screening for Functional D-Dimannuronic Acid Sequences
High-throughput screening (HTS) methodologies offer a powerful approach to rapidly assess the biological activities of a large number of D-dimannuronic acid sequences. This is particularly relevant for identifying oligosaccharides with specific functional properties.
The biological activity of alginate oligosaccharides is highly dependent on their degree of polymerization and the ratio of mannuronic to guluronic acid. researchgate.net HTS can be employed to screen libraries of D-dimannuronic acid oligomers of varying lengths for specific biological activities, such as anti-inflammatory, antioxidant, or antimicrobial effects. mdpi.com
HTS assays can be designed to measure various cellular responses. For example, fluorescence-based assays can be used to monitor changes in gene expression or enzymatic activity in response to different oligosaccharide sequences. nih.govlimes-institut-bonn.de CRISPR-based screening technologies can also be adapted to identify genes and pathways that are modulated by specific D-dimannuronic acid structures. mdpi.com By combining combinatorial synthesis of oligosaccharide libraries with HTS, researchers can accelerate the discovery of novel functional sequences for a wide range of applications.
Integration of Omics Data for Systems-Level Understanding
A systems biology approach, integrating data from multiple "omics" platforms, is essential for a comprehensive understanding of the biological impact of D-dimannuronic acid. plos.orgfrontiersin.org This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct a holistic view of how this compound and its derivatives affect cellular networks and biological systems. nih.govbioscipublisher.com
For instance, transcriptomic analysis can reveal changes in gene expression in response to treatment with D-dimannuronic acid oligomers, while proteomics can identify changes in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways that are affected. bioscipublisher.com Integrating these datasets can help to identify key signaling pathways, molecular targets, and biomarkers associated with the biological activities of D-dimannuronic acid. plos.orgfrontiersin.org
The challenges in multi-omics data integration lie in the heterogeneity of the data and the need for sophisticated computational and statistical tools to analyze and interpret the combined datasets. nih.gov However, the potential rewards are significant, as this approach can provide a deeper understanding of the mechanisms of action of D-dimannuronic acid and guide the development of new applications.
Challenges in Scale-Up for Industrial and Research Applications (Non-Drug Specific)
The transition from laboratory-scale production to industrial-scale manufacturing of D-dimannuronic acid and its derivatives presents several challenges. These challenges are not specific to drug development but are relevant for a wide range of research and industrial applications.
One of the primary challenges is the efficient and cost-effective production of well-defined D-dimannuronic acid oligomers. While enzymatic degradation of alginate is a promising method, the stability and efficiency of the enzymes can be limiting factors for industrial applications. researchgate.net Improving the thermostability and catalytic efficiency of alginate lyases is an active area of research. mdpi.com
The scale-up of chemical synthesis processes also presents difficulties. Reactions that are straightforward on a small scale can become problematic at larger volumes, with issues such as mixing, heat transfer, and purification becoming more complex. leapaust.com.au The transition from well-controlled laminar flow conditions in small reactors to turbulent flow in large-scale production can lead to reduced product yield and the formation of unwanted byproducts. leapaust.com.au
Furthermore, the purification of D-dimannuronic acid derivatives to the high degree of purity required for many applications can be a significant bottleneck. The development of robust and scalable purification methods is essential for overcoming this challenge.
Interactive Data Table: Key Research Methodologies and Applications
| Research Area | Key Methodologies | Potential Applications |
| Novel Biological Roles | Cell Culture, Animal Models, Microbiome Analysis | Elucidation of new signaling pathways, Development of novel biomaterials |
| Advanced Synthesis | Stereoselective Glycosylation, Chemoenzymatic Synthesis | Production of defined oligosaccharides for functional studies |
| Advanced Analysis | HPLC, Mass Spectrometry, X-ray Crystallography | Characterization of complex structures, Quantification in biological samples |
| High-Throughput Screening | Fluorescence-based Assays, CRISPR Screening | Discovery of novel functional oligosaccharides |
| Omics Integration | Genomics, Transcriptomics, Proteomics, Metabolomics | Systems-level understanding of biological effects |
| Industrial Scale-Up | Bioreactor Optimization, Process Analytical Technology | Cost-effective production for research and industrial use |
Q & A
How can the purity and structural integrity of D-Dimannuronic acid (sodium) oligomers be validated in synthetic preparations?
Level: Basic
Methodological Answer:
- Purity Validation: Use high-performance liquid chromatography (HPLC) with refractive index detection, calibrated against certified reference standards (e.g., CAS 34044-53-6 for dimannuronic acid disodium salt). Purity thresholds should exceed 95% for oligomers with DP ≤ 5 and ≥80% for higher DP variants .
- Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm β-1,4 glycosidic linkages and uronic acid stereochemistry. Compare spectral data with published libraries for marine-derived oligosaccharides .
- Mass Analysis: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is critical for verifying molecular weight and polymerization degree (DP), particularly for DP-specific bioactivity studies .
What methodological approaches optimize the synthesis of D-Dimannuronic acid (sodium) oligomers with controlled polymerization degrees?
Level: Basic
Methodological Answer:
- Source Material Preparation: Start with sodium alginate extracted from Laminaria spp. (brown algae), hydrolyzed via partial acid digestion (0.1–0.3 M HCl, 60°C) to cleave glycosidic bonds selectively .
- Fractionation Techniques: Use size-exclusion chromatography (SEC) or ultrafiltration membranes to isolate oligomers by DP. For example, SEC with Superdex™ columns resolves DP1–DP8 oligomers, validated by SEC-multi-angle light scattering (SEC-MALS) .
- Quality Control: Monitor reaction kinetics using reducing sugar assays (e.g., Nelson-Somogyi method) to terminate hydrolysis at target DP ranges .
How should researchers address contradictions in reported bioactivity data for D-Dimannuronic acid (sodium) oligomers (e.g., anti-inflammatory vs. pro-inflammatory effects)?
Level: Advanced
Methodological Answer:
- Variable Standardization: Discrepancies often arise from divergent oligomer sources (e.g., synthetic vs. natural extraction) or DP heterogeneity. Use DP-defined standards (e.g., DP2–DP5, ≥98% purity) to isolate structure-activity relationships .
- Experimental Controls: Include endotoxin-free controls (LAL assay) to rule out LPS contamination, which may confound immune response assays .
- Data Normalization: Normalize bioactivity metrics (e.g., IC₅₀) to uronic acid content (via m-hydroxydiphenyl assay) to account for batch-to-batch variability .
What experimental designs are suitable for studying the interaction between D-Dimannuronic acid (sodium) oligomers and mammalian cell receptors (e.g., TLR4)?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize TLR4 on a CM5 sensor chip to quantify binding kinetics (ka/kd) of DP-specific oligomers. Use reference ligands (e.g., LPS) for comparative analysis .
- Gene Knockout Models: Employ CRISPR-Cas9-edited HEK293 cells lacking TLR4 or CD14 to differentiate receptor-specific signaling pathways in cytokine release assays .
- Dose-Response Curves: Test oligomers across a logarithmic concentration range (1 nM–100 µM) to identify biphasic effects, ensuring data reproducibility via triplicate technical replicates .
How can researchers ensure reproducibility in in vivo studies of D-Dimannuronic acid (sodium) oligomers, particularly regarding bioavailability and metabolism?
Level: Advanced
Methodological Answer:
- Pharmacokinetic Profiling: Use ¹³C-labeled oligomers (e.g., synthesized via isotopically enriched NaHCO₃ in algal cultures) to track absorption and metabolism in rodent models via LC-MS .
- Tissue Distribution Studies: Apply fluorescence labeling (e.g., FITC conjugation) with confocal microscopy to visualize oligomer accumulation in target organs .
- Statistical Power: Adopt longitudinal study designs with ≥8 animals per group to account for inter-individual variability, validated by G*Power analysis .
What analytical strategies resolve challenges in quantifying low-abundance D-Dimannuronic acid (sodium) oligomers in complex biological matrices?
Level: Advanced
Methodological Answer:
- Sample Preparation: Deproteinize serum/plasma using trichloroacetic acid (TCA) precipitation, followed by solid-phase extraction (SPE) with graphitized carbon cartridges to remove interfering metabolites .
- High-Sensitivity Detection: Utilize hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) for quantification at ng/mL levels .
- Internal Standards: Spike samples with deuterated D-dimannuronic acid (e.g., D₂O-synthesized) to correct for ionization efficiency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
